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Compound of Interest

Compound Name: 2-Phenyilthiazolidine
CAS No.: 4569-82-8
Cat. No.: B1205856
Get Quote
. J

This guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylthiazolidine, a heterocyclic compound of interest to researchers, scientists, and
professionals in the field of drug development. The information presented herein has been
compiled from various sources to offer a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenylthiazolidine.

Table 1: Mass Spectrometry Data

Parameter Value
Molecular Formula CoH11NS
Molecular Weight 165.26 g/mol
Major Peaks (m/z) 165, 118, 91[1]
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Table 2: Predicted *H NMR Spectral Data

Note: Experimentally obtained *H NMR data for 2-Phenylthiazolidine was not available in the

searched literature. The following predictions are based on the analysis of structurally similar

compounds, specifically (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid, and general

principles of NMR spectroscopy.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons
~72-74 Multiplet 5H
(CeH5s)
. Methine proton (CH at
~53-5.6 Singlet 1H -
position 2)
) Methylene protons
~3.0-33 Multiplet 2H -
(CH: at position 5)
_ Methylene protons
~3.4-37 Multiplet 2H -
(CH:2 at position 4)
~20-25 Broad Singlet 1H Amine proton (NH)

Table 3: Predicted **C NMR Spectral Data

Note: While the existence of a 13C NMR spectrum for 2-Phenylthiazolidine is documented,

specific chemical shifts were not readily available. The expected chemical shift ranges are

based on the compound's structure.

Chemical Shift (6) ppm

Assignment

~125-145 Aromatic carbons (CeHs)

~60-70 Methine carbon (CH at position 2)
~50-60 Methylene carbon (CH: at position 4)
~30-40 Methylene carbon (CH: at position 5)
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Table 4: Predicted IR Absorption Data

Note: A vapor phase IR spectrum for 2-Phenylthiazolidine is known to exist, but a detailed
peak list was not accessible. The following are predicted characteristic absorption bands based
on the functional groups present in the molecule.

Wavenumber (cm~12) Intensity Assignment

~ 3300 - 3400 Medium N-H stretch (secondary amine)
~ 3000 - 3100 Medium Aromatic C-H stretch

~ 2850 - 2960 Medium Aliphatic C-H stretch

~ 1580 - 1610 Medium C=C aromatic ring stretch

~ 1450 - 1495 Medium Aromatic C=C stretch

Aromatic C-H out-of-plane

~690-770 Strong
bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2-Phenylthiazolidine is dissolved in
approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, DMSO-ds). The
solution is then filtered into a clean NMR tube.

o Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz
spectrometer.

» 'H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in
parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

e 13C NMR: A proton-decoupled 3C NMR experiment is conducted to obtain singlets for each
unique carbon atom. Chemical shifts are also referenced to TMS.
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Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 2-Phenylthiazolidine, the KBr pellet method is
commonly used. A small amount of the sample is ground with dry potassium bromide (KBr)
and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr),
and allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The data is typically collected over a range of 4000 to 400 cm~1. The resulting
spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis.

lonization: Electron Impact (EIl) is a common ionization method where the sample molecules
are bombarded with a high-energy electron beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Phenylthiazolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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